molecular formula C7H9BrO2 B2774806 3-(2-Bromoethoxy)cyclopent-2-enone CAS No. 42858-97-9

3-(2-Bromoethoxy)cyclopent-2-enone

Cat. No. B2774806
CAS RN: 42858-97-9
M. Wt: 205.051
InChI Key: BLIBWVRJYLJSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromoethoxy)cyclopent-2-enone is a chemical compound with the molecular formula C7H9BrO2 and a molecular weight of 205.051 . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of cyclopent-2-enones, a class of compounds to which 3-(2-Bromoethoxy)cyclopent-2-enone belongs, has been achieved through various methods. One such method involves the enantioselective synthesis of chiral cyclopent-2-enones by the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl bis(2,2,2-trifluoroethyl) malonates with arylboronic acids . Another method involves the synthesis of both enantiomers of 4,5-dihydroxy-3-(formyl)cyclopent-2-enone acetonide in five steps starting from meso-tartaric acid .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(2-Bromoethoxy)cyclopent-2-enone are not mentioned in the search results, general reactions of cyclopent-2-enones have been discussed. For instance, the synthesis of hydroxycyclopent-2-enones and methoxycyclopent-2-enones from simple furan substrates using a continuous flow nebulizer system has been reported .

Scientific Research Applications

Photocatalysis of Enone Cycloadditions

Research has shown that Ru(bipy)3Cl2 can act as a visible light photocatalyst for [2+2] enone cycloadditions, with 3-(2-Bromoethoxy)cyclopent-2-enone being a potential substrate due to its enone structure. This process, which utilizes sunlight for irradiation, achieves excellent diastereoselectivity in the formation of cyclobutane products, proposing a mechanism involving one-electron reduction of the enone substrate (Ischay, Anzovino, Du, & Yoon, 2008).

Reactivity Differences in Cycloadditions

A computational study highlighted the reactivity differences between phosphine- and amine-catalyzed cycloadditions of allenoates and enones. This study suggests that 3-(2-Bromoethoxy)cyclopent-2-enone could undergo similar reactivity patterns, with phosphine-catalyzed [3 + 2] cycloaddition being kinetically favored over amine-catalyzed [2 + 4] cycloaddition due to the formation of a more stable phosphorus-ylide (Huang, Lankau, & Yu, 2014).

Reductive Coupling with Aromatic Aldehydes

The intermolecular reductive coupling reaction of cyclopent-2-enone and aromatic aldehydes, facilitated by chiral rhodium catalysts, leads to the formation of β-hydroxyketones with high anti-selectivity and enantioselectivity. This process demonstrates the versatility of 3-(2-Bromoethoxy)cyclopent-2-enone in asymmetric synthesis (Shiomi, Adachi, Ito, & Nishiyama, 2009).

Synthesis of Cyclopentanone Enol Ethers

A two-step, highly diastereoselective formal [3+2] cycloaddition process has been developed, which could involve 3-(2-Bromoethoxy)cyclopent-2-enone as a substrate. This method leads to the synthesis of cyclopentanone enol ethers containing an all-carbon quaternary center, demonstrating the compound's applicability in constructing complex molecular architectures (Huang & Zhang, 2007).

Liquid Crystalline Compounds

The synthesis and chemical transformations of 3-aryl- or 3-(trans-4-alkylcyclohexyl)- 6-arylcyclohex-2-enones have been explored, demonstrating their conversion into liquid crystalline compounds. Given its structural similarity, 3-(2-Bromoethoxy)cyclopent-2-enone could potentially be used to develop new liquid crystalline materials, providing a basis for advanced materials science research (Bezborodov, Sasnouski, Lapanik, Dabrowski, Dziaduszek, & Tyvorskii, 2001).

properties

IUPAC Name

3-(2-bromoethoxy)cyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-3-4-10-7-2-1-6(9)5-7/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIBWVRJYLJSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethoxy)cyclopent-2-enone

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